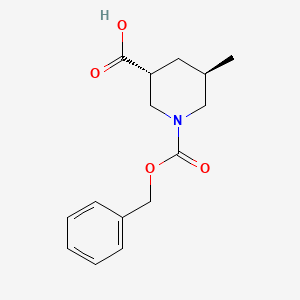(3R,5R)-1-benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13661657
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (3R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
| Standard InChI Key | SOYXQVSBDHHRLV-DGCLKSJQSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
| SMILES | CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Structural Characteristics and Chemical Identity
Molecular Architecture
(3R,5R)-1-Benzyloxycarbonyl-5-methyl-piperidine-3-carboxylic acid features a six-membered piperidine ring with two stereogenic centers at positions 3 and 5, both configured in the R orientation. The Cbz group at N1 and the carboxylic acid at C3 provide orthogonal reactivity for sequential functionalization. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.31 g/mol | |
| IUPAC Name | (3R,5R)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
| Canonical SMILES | CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Topological Polar Surface Area | 75.3 Ų |
The stereochemistry of this compound is critical for its interactions in chiral environments, particularly in drug-receptor binding. The Cbz group serves as a temporary protective moiety, removable via hydrogenolysis or acidic conditions, while the carboxylic acid enables conjugation or further derivatization .
Synthetic Methodologies and Optimization
Classical Protection-Deprotection Strategies
The synthesis begins with diethyl 3,5-pyridinedicarboxylate, which undergoes hydrogenation over PtO₂ or Pd/C catalysts to yield a piperidine intermediate. Subsequent Cbz protection using benzyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) yields a mixture of trans- and meso-diastereomers, resolved via chromatography . For the target (3R,5R) configuration, enzymatic desymmetrization using lipases (e.g., Palatase 20000L) selectively hydrolyzes one ester group, achieving >95% enantiomeric excess (ee) under pH-controlled conditions .
Advanced Photochemical Fluorination
Recent innovations integrate flow photochemistry for decarboxylative fluorination. Irradiation of the carboxylic acid precursor with Selectfluor® in acetonitrile under UV light introduces fluorine at C5, yielding fluoropiperidines with retained stereochemistry . This method achieves 78–92% yields, surpassing traditional SN2 displacement routes plagued by racemization .
Table 2: Comparative Synthesis Routes
| Method | Catalyst/Reagent | Yield (%) | Stereochemical Integrity |
|---|---|---|---|
| Hydrogenation + Cbz Protection | PtO₂, CbzCl | 46–59 | Moderate (requires chromatography) |
| Biocatalytic Desymmetrization | Palatase 20000L | 91 | High (ee >95%) |
| Photochemical Fluorination | Selectfluor®, UV | 78–92 | Excellent |
Applications in Pharmaceutical Synthesis
Intermediate for Fluorinated Neuroactive Agents
The compound’s rigidity and stereochemistry make it ideal for synthesizing fluorinated piperidines, which constitute 18% of FDA-approved neuropharmacological agents . For example, Pfizer’s recent pipeline candidates for Parkinson’s disease leverage this intermediate to install fluorine at C5, enhancing blood-brain barrier permeability and metabolic stability .
Peptide Backbone Modification
Incorporating (3R,5R)-configured piperidine into peptide chains introduces conformational constraints, improving proteolytic resistance. The carboxylic acid group facilitates amide bond formation with amino groups, while the Cbz protection allows selective deprotection in solid-phase synthesis.
Comparative Analysis with Related Compounds
Piperidine vs. Pyrrolidine Derivatives
The analogous (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂, MW 129.16 g/mol) shares stereochemical features but lacks the Cbz group and piperidine ring . This reduces its utility in multi-step syntheses requiring orthogonal protection but enhances its role in small-molecule prodrug design .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume